Cas no 77177-21-0 ((1-methyl-1H-1,2,3-triazol-4-yl)methanol)

(1-Methyl-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic alcohol featuring a 1,2,3-triazole core with a hydroxymethyl substituent at the 4-position and a methyl group at the 1-position. This compound is valued for its versatility as a building block in organic synthesis, particularly in click chemistry and medicinal chemistry applications. The hydroxymethyl group enhances reactivity, enabling further functionalization, while the triazole ring contributes to stability and potential biological activity. Its structural properties make it useful in designing pharmaceuticals, agrochemicals, and materials science applications. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in research and industrial processes.
(1-methyl-1H-1,2,3-triazol-4-yl)methanol structure
77177-21-0 structure
Product name:(1-methyl-1H-1,2,3-triazol-4-yl)methanol
CAS No:77177-21-0
MF:C4H7N3O
Molecular Weight:113.11788
MDL:MFCD13190019
CID:1783681

(1-methyl-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-4-methanol, 1-methyl-
    • (1-Methyl-1H-1,2,3-triazol-4-yl)methanol
    • (1-methyltriazol-4-yl)methanol
    • 1-methyl-1H-1,2,3-triazole-4-methanol
    • 1-methyl-4-hydroxymethyl-1,2,3-triazole
    • 4-hydroxymethyl-1-methyl-1,2,3-triazole
    • (1-methyl-1H-1,2,3-triazol-4-yl)methanol
    • MDL: MFCD13190019

計算された属性

  • 精确分子量: 113.05900

じっけんとくせい

  • PSA: 50.94000
  • LogP: -0.69260

(1-methyl-1H-1,2,3-triazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-65211-10.0g
(1-methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0 95.0%
10.0g
$2234.0 2025-03-14
Key Organics Ltd
BS-12929-5G
(1-methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0 >95%
5g
£937.00 2023-09-09
TRC
M327913-10mg
(1-methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0
10mg
$ 50.00 2022-06-04
Chemenu
CM338170-250mg
(1-Methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0 95%+
250mg
$535 2021-08-18
Chemenu
CM338170-1g
(1-Methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0 95%+
1g
$656 2023-03-05
Advanced ChemBlocks
L19537-1G
(1-methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0 95%
1G
$800 2023-09-15
Enamine
EN300-65211-2.5g
(1-methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0 95.0%
2.5g
$877.0 2025-03-14
Enamine
EN300-65211-5.0g
(1-methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0 95.0%
5.0g
$1571.0 2025-03-14
eNovation Chemicals LLC
D777589-1g
1-Methyl-1H-1,2,3-triazole-4-methanol
77177-21-0 95%
1g
$910 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141715-100mg
(1-Methyl-1H-1,2,3-triazol-4-yl)methanol
77177-21-0 97%
100mg
¥2310.00 2024-07-28

(1-methyl-1H-1,2,3-triazol-4-yl)methanol 関連文献

(1-methyl-1H-1,2,3-triazol-4-yl)methanolに関する追加情報

Introduction to (1-methyl-1H-1,2,3-triazol-4-yl)methanol and CAS No. 77177-21-0

Compound with the CAS number 77177-21-0 and the product name (1-methyl-1H-1,2,3-triazol-4-yl)methanol represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic areas. The (1-methyl-1H-1,2,3-triazol-4-yl)methanol molecule, characterized by its triazole ring system, exhibits promising biological activities that have been the focus of numerous studies in recent years.

The triazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets in a highly specific manner. The presence of a methyl group at the 1-position of the triazole ring enhances its metabolic stability and bioavailability, making it an attractive scaffold for drug development. This compound has been extensively studied for its potential role in inhibiting various enzymes and receptors involved in inflammatory and infectious diseases.

In recent years, there has been a surge in research focused on developing novel antiviral agents due to the ongoing global health challenges. The (1-methyl-1H-1,2,3-triazol-4-yl)methanol molecule has shown remarkable efficacy in preclinical studies as an inhibitor of viral polymerases. Its ability to disrupt the replication cycle of viruses makes it a promising candidate for further development into therapeutic agents. Researchers have been particularly interested in its potential application against RNA viruses, including those responsible for emerging infectious diseases.

The structural flexibility of the triazole ring allows for modifications that can enhance its pharmacological properties. By incorporating additional functional groups or altering the substitution pattern, chemists can fine-tune the compound's activity against specific targets. This adaptability has led to the discovery of several derivatives with improved potency and selectivity. For instance, studies have demonstrated that certain analogs of (1-methyl-1H-1,2,3-triazol-4-yl)methanol exhibit significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Beyond its antiviral and anti-inflammatory properties, this compound has also shown promise in other therapeutic areas. Its interaction with biological targets such as kinases and proteases has been explored in cancer research. Preliminary findings suggest that derivatives of (1-methyl-1H-1,2,3-triazol-4-yl)methanol can inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in tumor progression.

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol involves multi-step organic reactions that highlight the expertise required in synthetic chemistry. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization steps introduce the methyl group and hydroxymethyl moiety at strategic positions within the molecule. These synthetic routes have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.

The analytical characterization of this compound is equally important. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its structure and purity. These analytical methods provide detailed insights into the molecular structure and help ensure that the compound meets stringent quality standards before it is used in further studies.

In conclusion, compound CAS No. 77177-21-0 with the product name (1-methyl-1H-1,2,3-triazol-4-yl)methanol represents a significant advancement in chemical and pharmaceutical research. Its unique structural properties and potential applications make it a valuable asset in the development of novel therapeutic agents. The ongoing research into this compound highlights its promise as an antiviral agent but also opens up new avenues for exploration in other therapeutic areas such as anti-inflammation and cancer treatment.

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